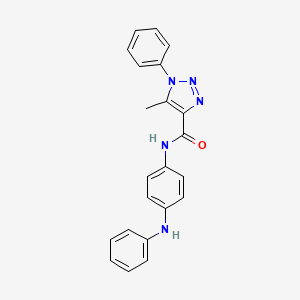

![molecular formula C29H29N5O4 B4620146 N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)

N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinolinecarboxamide derivatives often involves complex reactions, including cyclocondensation, palladium-catalyzed oxidative carbonylation, and other heterocyclization techniques. These methods facilitate the construction of the quinoline core and allow for the introduction of various substituents at strategic positions to enhance biological activity. For example, the synthesis of pyrazolo[4,3-c]quinolines and benzo[h]-1,6-naphthyridines has been achieved through reactions involving ethyl 4-aminoquinoline-3-carboxylates with malononitrile and other reagents, demonstrating the versatility of synthetic strategies applicable to similar compounds (Ghotekar et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds often features a complex arrangement of rings, including quinoline and pyrazole moieties, which are crucial for their biological activities. Crystal structure analysis reveals interactions such as π–π stacking and hydrogen bonding, which are significant for the stability and reactivity of these molecules. For instance, the study of molecular geometry and interactions of related pyrano[3,2-c]quinoline derivatives has provided insights into their electronic properties and potential as fluorescent markers (Fatma et al., 2015).

Chemical Reactions and Properties

Quinolinecarboxamide derivatives undergo various chemical reactions, including cycloaddition, heteroannulation, and N-alkylation, facilitating the synthesis of novel compounds with enhanced pharmacological profiles. The dehydrogenative [2 + 2 + 1] heteroannulation, using a methyl group as a one-carbon unit, exemplifies the innovative approaches to constructing pyrazolo[3,4-c]quinolines with potential antioxidant and anticancer activities (Deng et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Quinoline carboxamides and related compounds are frequently synthesized for their potential biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines were explored, demonstrating potent cytotoxic effects against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting their potential application in cancer research (Deady et al., 2003).

Antitumor Evaluation

The development and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives highlighted the significance of structural features for antitumor activities, indicating the utility of these compounds in developing antitumor agents (Alvarez-Ibarra et al., 1997).

Spectral Properties and Applications

The spectral properties of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones have been investigated for their potential as fluorescent markers in biomedical applications, showing bright fluorescence useful for development of fluorescent markers (Galunov et al., 2003).

ATM Kinase Inhibition

The discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase for potential therapeutic applications shows the importance of quinoline derivatives in targeting specific kinases involved in disease pathways (Degorce et al., 2016).

Antileishmanial and Cytotoxicity Activities

The synthesis and evaluation of tetrahydroquinoline derivatives for antileishmanial and cytotoxic activities further exemplify the broad spectrum of biological activities associated with quinoline-based compounds, suggesting their potential in developing treatments for leishmaniasis and as cytotoxic agents (Madkour et al., 2018).

Propriétés

IUPAC Name |

N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O4/c1-2-34-17-24(27(33-34)29(36)30-19-7-3-4-8-19)32-28(35)21-16-23(31-22-10-6-5-9-20(21)22)18-11-12-25-26(15-18)38-14-13-37-25/h5-6,9-12,15-17,19H,2-4,7-8,13-14H2,1H3,(H,30,36)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQZMLWOAGIGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

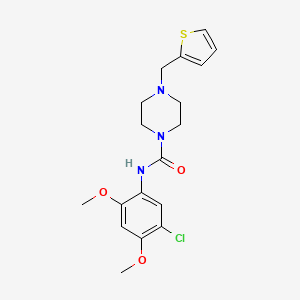

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

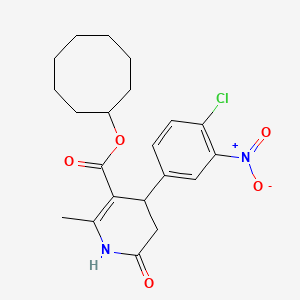

![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)